molecular formula C23H29N3O3S B10836981 phenyl N-[1-anilino-6-(butanethioylamino)-1-oxohexan-2-yl]carbamate

phenyl N-[1-anilino-6-(butanethioylamino)-1-oxohexan-2-yl]carbamate

Katalognummer B10836981
Molekulargewicht: 427.6 g/mol
InChI-Schlüssel: WGKXXIZEWYTERA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “US9359293, TB” is a ligand that has shown significant potential in various scientific research applications. It is known for its ability to interact with specific proteins and enzymes, making it a valuable tool in biochemical and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “US9359293, TB” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The process typically requires the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of “US9359293, TB” involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: “US9359293, TB” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new functional groups on the compound .

Wirkmechanismus

The mechanism of action of “US9359293, TB” involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to these targets, altering their activity and function. This interaction can inhibit or activate the target, depending on the nature of the compound and the target .

Molecular Targets and Pathways: The primary molecular targets of “US9359293, TB” include enzymes involved in metabolic pathways and signaling cascades. By modulating these targets, the compound can influence various biological processes and pathways .

Vergleich Mit ähnlichen Verbindungen

“US9359293, TB” can be compared with other similar compounds, such as “US9359293, TA” and “US9359293, TH”. These compounds share similar chemical structures but differ in their specific functional groups and properties .

Uniqueness: The uniqueness of “US9359293, TB” lies in its specific binding affinity and selectivity for certain molecular targets. This makes it a valuable tool in research and potential therapeutic applications .

List of Similar Compounds:

Eigenschaften

Molekularformel

C23H29N3O3S

Molekulargewicht

427.6 g/mol

IUPAC-Name

phenyl N-[1-anilino-6-(butanethioylamino)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C23H29N3O3S/c1-2-11-21(30)24-17-10-9-16-20(22(27)25-18-12-5-3-6-13-18)26-23(28)29-19-14-7-4-8-15-19/h3-8,12-15,20H,2,9-11,16-17H2,1H3,(H,24,30)(H,25,27)(H,26,28)

InChI-Schlüssel

WGKXXIZEWYTERA-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.